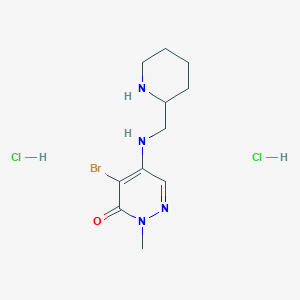
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride is a useful research compound. Its molecular formula is C11H19BrCl2N4O and its molecular weight is 374.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one; dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated pyridazine core and a piperidine side chain, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19BrCl2N4O
- Molecular Weight : 374.1 g/mol
- CAS Number : 2378507-08-3
- Purity : Typically ≥ 95% .
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperidine, including 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one, can exhibit potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuropharmacological Effects
The compound's structure suggests possible interactions with central nervous system (CNS) targets. The piperidine moiety is known for its activity on neurotransmitter systems:
- Potential Effects : It may act as an anxiolytic or antidepressant by modulating serotonin and dopamine receptors .
The biological activity of 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors affecting neurotransmission and cellular signaling pathways .
- Ion Channel Interaction : Its ability to affect voltage-gated ion channels suggests potential applications in treating arrhythmias and other cardiac conditions .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that provide insight into the biological activity of this compound:
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O.2ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;;/h7-8,13-14H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMENWSHYKVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














